molecular formula C18H15NO6S2 B2997595 N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 1797961-81-9

N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Numéro de catalogue: B2997595
Numéro CAS: 1797961-81-9
Poids moléculaire: 405.44
Clé InChI: BOODSJOTHOGQHQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-((5-(Furan-2-carbonyl)thiophen-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a sulfonamide derivative featuring a 2,3-dihydrobenzo[b][1,4]dioxine core substituted at the 6-position with a sulfonamide group. The sulfonamide nitrogen is further functionalized with a (5-(furan-2-carbonyl)thiophen-2-yl)methyl substituent. This compound combines heterocyclic moieties (thiophene, furan) with the dihydrobenzo dioxine scaffold, a structure often associated with pharmacological activity due to its electron-rich aromatic system and hydrogen-bonding capabilities .

Key structural features:

  • Dihydrobenzo dioxine core: Provides rigidity and planar aromaticity.
  • Sulfonamide group: Enhances solubility and serves as a hydrogen-bond donor/acceptor.

Propriétés

IUPAC Name

N-[[5-(furan-2-carbonyl)thiophen-2-yl]methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO6S2/c20-18(15-2-1-7-23-15)17-6-3-12(26-17)11-19-27(21,22)13-4-5-14-16(10-13)25-9-8-24-14/h1-7,10,19H,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOODSJOTHOGQHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCC3=CC=C(S3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mécanisme D'action

Mode of Action

It’s known that furan and thiophene derivatives can inhibit fih-1, leading to the activation of hif-α. This suggests that the compound might interact with its targets in a similar manner.

Biochemical Pathways

The compound likely affects the HIF pathway. Under normal oxygen conditions, FIH-1 hydroxylates HIF-α, preventing it from translocating to the nucleus and initiating the transcription of hypoxia-responsive genes. By inhibiting FIH-1, the compound could potentially increase the transcriptional activity of HIF-α.

Result of Action

The inhibition of FIH-1 and the subsequent activation of HIF-α could lead to the transcription of hypoxia-responsive genes. This could potentially have therapeutic effects in conditions where the induction of a hypoxic response is beneficial.

Activité Biologique

N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a synthetic compound with significant potential in medicinal chemistry. Its unique structure, featuring a combination of furan, thiophene, and benzo[dioxine] moieties, positions it as a candidate for various biological activities, including antibacterial, antifungal, and anticancer properties. This article reviews the biological activity of this compound based on diverse research findings.

Chemical Structure and Properties

The chemical formula of N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is C18H15N1O4S1C_{18}H_{15}N_{1}O_{4}S_{1}, with a molecular weight of approximately 341.4 g/mol. The presence of multiple functional groups contributes to its reactivity and biological activity.

PropertyValue
Molecular FormulaC₁₈H₁₅N₁O₄S₁
Molecular Weight341.4 g/mol
CAS Number1797613-18-3

Antibacterial Activity

Research indicates that compounds with furan and thiophene derivatives exhibit notable antibacterial properties. For instance, studies have shown that similar furan derivatives demonstrate significant inhibition against both Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli . The mechanism often involves the disruption of bacterial cell membranes or inhibition of essential enzymes like urease .

Antifungal Activity

The compound has also been evaluated for antifungal activity. In vitro assays have indicated that it may inhibit the growth of various fungal strains. For example, related compounds have shown effective minimum inhibitory concentrations (MICs) comparable to established antifungal agents like ketoconazole . This suggests that N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide could serve as a scaffold for developing new antifungal therapies.

Anticancer Potential

The anticancer properties of compounds containing furan and thiophene rings have been widely studied. Preliminary findings suggest that these compounds can induce apoptosis in cancer cells through various pathways, including the inhibition of protein kinases involved in cell proliferation . The unique structural characteristics of N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide may enhance its efficacy against specific cancer types.

Case Studies

  • Antibacterial Efficacy : A study evaluated the antibacterial effects of various furan derivatives against multiple bacterial strains. The results showed that derivatives similar to N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide had MIC values significantly lower than traditional antibiotics .
  • Antifungal Activity : In another study focusing on antifungal properties, a series of related compounds were tested against Candida albicans. The results indicated that the tested compounds exhibited promising antifungal activity with MIC values comparable to standard treatments .
  • Anticancer Research : A recent investigation into the anticancer effects demonstrated that similar compounds could inhibit tumor growth in vitro by inducing cell cycle arrest and apoptosis in breast cancer cell lines .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Core Structure and Functional Group Variations

Sulfonamide vs. Carboxamide Derivatives
  • N-(5-(2-Methyl-1-oxoisoindolin-5-yl)thiophen-2-yl)pyridin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide (): Shares the dihydrobenzo dioxine-sulfonamide core but substitutes the furan-thiophene group with a pyridine-thiophene-isoindolinone moiety. Synthesized in 78% yield via sulfonyl chloride coupling, indicating robust reactivity of the sulfonamide core . Demonstrated activity as a perforin-mediated lysis inhibitor, highlighting the pharmacological relevance of the sulfonamide group .
  • N-(5-(2,3-Dihydrobenzo[b][1,4]dioxine-6-carboxamido)-2-fluorophenyl)-quinoline derivatives (): Replace the sulfonamide with a carboxamide group, reducing hydrogen-bonding capacity. Used in HSF1 pathway inhibitors (e.g., CCT361814/NXP800), suggesting that carboxamide derivatives may target different biological pathways .
Substituent Modifications
  • N-((1-(Thiophen-2-yl)cyclopropyl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide (): Substitutes the furan-thiophene group with a cyclopropyl-thiophene moiety.
  • N-(4-(N-(4-Bromophenyl)sulfamoyl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide () :

    • Features a bromophenyl-sulfamoyl substituent instead of the heterocyclic thiophene-furan group.
    • The electron-withdrawing bromine may enhance metabolic stability but reduce solubility .

Spectral and Physical Properties

  • IR Spectroscopy :

    • The target compound’s furan carbonyl group would show a C=O stretch near 1663–1682 cm⁻¹, similar to hydrazinecarbothioamides in .
    • Absence of S-H stretches (~2500–2600 cm⁻¹) confirms the sulfonamide’s thione tautomer, as seen in triazole-thiones .
  • Molecular Weight :

    • ’s carboxamide analog has a molecular weight of 341.4 g/mol. The target compound, with a sulfonamide and additional carbonyl, is expected to exceed 400 g/mol, impacting bioavailability .

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis involves coupling a sulfonamide-containing dihydrobenzo[d][1,4]dioxine scaffold with a thiophene-furan hybrid moiety. Key challenges include:

  • Reactivity of sulfonamide groups : Use of bases like triethylamine or pyridine to neutralize HCl during sulfonylation (similar to methods in ).
  • Protecting group strategies : For reactive sites on the thiophene or furan rings, acetylation or methoxy protection (as seen in ) can prevent undesired side reactions.
  • Stepwise coupling : Prioritize forming the thiophene-furan carbonyl unit before attaching it to the dihydrobenzo[d][1,4]dioxine scaffold to avoid steric hindrance.
  • Validation : Monitor intermediates via TLC and characterize final products using NMR and HRMS (see for analogous protocols).
    • Reference :

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

  • Methodological Answer :

  • NMR spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm regioselectivity of substitutions (e.g., distinguishing furan vs. thiophene protons) and verify sulfonamide linkage (e.g., δ ~3.5 ppm for methylene adjacent to sulfonamide).
  • HRMS : Validate molecular weight and isotopic patterns (e.g., HRMS-ESI as in ).
  • IR spectroscopy : Identify carbonyl (C=O, ~1700 cm1^{-1}) and sulfonamide (S=O, ~1350/1150 cm1^{-1}) functional groups.
  • HPLC-PDA : Assess purity (>95%) using reverse-phase chromatography with UV detection.
    • Reference :

Q. How can researchers design experiments to evaluate this compound’s biological activity in vitro?

  • Methodological Answer :

  • Target selection : Prioritize sulfonamide-associated targets (e.g., carbonic anhydrases, proteases) or heterocycle-modulated pathways (e.g., kinase inhibition).
  • Dose-response assays : Use 3-5 log-scale concentrations in triplicate, with positive/negative controls (e.g., acetazolamide for carbonic anhydrase inhibition).
  • Data normalization : Express activity as % inhibition relative to controls and calculate IC50_{50} values using nonlinear regression (e.g., GraphPad Prism).
  • Counter-screening : Test against off-target proteins to assess selectivity.
    • Reference :

Advanced Research Questions

Q. What strategies can resolve contradictions in spectral data (e.g., unexpected NMR shifts or HRMS adducts)?

  • Methodological Answer :

  • Dynamic effects : Investigate tautomerism (e.g., keto-enol equilibria in the furan-carbonyl group) via variable-temperature NMR.
  • Adduct identification : For HRMS anomalies, compare observed adducts (e.g., [M+Na]+^+, [M+H]+^+) with theoretical values and adjust ionization parameters (e.g., ESI vs. APCI).
  • 2D-NMR : Use HSQC and HMBC to resolve ambiguous proton-carbon correlations (as in ’s detailed assignments).
  • Crystallography : If possible, grow single crystals for X-ray diffraction to confirm absolute configuration.
    • Reference :

Q. How can structure-activity relationship (SAR) studies be structured to optimize this compound’s efficacy?

  • Methodological Answer :

  • Core modifications : Synthesize analogs with:
  • Furan replacements : Substitute furan-2-carbonyl with other heterocycles (e.g., pyridine, pyrrole) to modulate electronic effects.
  • Sulfonamide variations : Replace dihydrobenzo[d][1,4]dioxine with alternative scaffolds (e.g., benzene, naphthalene) (see for analog synthesis).
  • Biological testing : Screen analogs against primary and secondary targets to identify key pharmacophores.
  • Computational modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding modes and guide rational design.
    • Reference :

Q. What experimental frameworks are recommended for assessing environmental stability and ecotoxicological impacts?

  • Methodological Answer :

  • Degradation studies : Use OECD 301/307 guidelines to test hydrolysis (pH 4–9), photolysis (UV light), and biodegradation (activated sludge).
  • Partition coefficients : Measure logP (octanol-water) and soil sorption (Koc_{oc}) to predict environmental mobility.
  • Ecotoxicology : Conduct acute/chronic toxicity assays on Daphnia magna (EC50_{50}) and Danio rerio (LC50_{50}) with statistical validation (e.g., ANOVA).
  • Modeling tools : Apply EPI Suite or ECOSAR to estimate persistence, bioaccumulation, and toxicity (PBT) profiles.
    • Reference :

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.